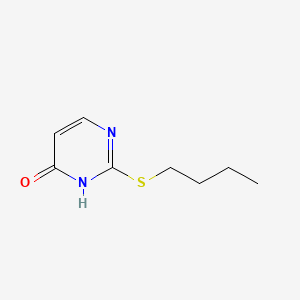

2-(Butylthio)pyrimidin-4(1H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

54774-97-9 |

|---|---|

Molekularformel |

C8H12N2OS |

Molekulargewicht |

184.26 g/mol |

IUPAC-Name |

2-butylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H12N2OS/c1-2-3-6-12-8-9-5-4-7(11)10-8/h4-5H,2-3,6H2,1H3,(H,9,10,11) |

InChI-Schlüssel |

FCXIAZMHGVYTNT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCSC1=NC=CC(=O)N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The base deprotonates the thiol group of 2-thiouracil, generating a thiolate ion that undergoes nucleophilic substitution with the alkyl bromide (Fig. 1). Steric effects influence regioselectivity: 1-bromobutane yields the linear 2-(1-butylthio) isomer, whereas 2-bromobutane produces the branched 2-(2-butylthio) variant. Yields range from 65% to 85%, with higher temperatures (80°C) and excess alkylating agent (1.5–2.0 equivalents) improving conversion rates.

Table 1: Alkylation Conditions and Yields

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromobutane | K₂CO₃ | DMF | 80 | 8 | 78 |

| 2-Bromobutane | NaH | THF | 60 | 10 | 65 |

| 1-Bromobutane | DBU* | DMSO | 70 | 6 | 82 |

*1,8-Diazabicycloundec-7-ene (DBU).

Halogenation-Thiolation Cascade

Patent WO2021113282A1 discloses a two-step halogenation-thiolation approach. A pyrimidinone precursor (Formula 2) undergoes halogenation with agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), followed by nucleophilic displacement with butanethiol.

Key Steps and Parameters

-

Halogenation : Treatment of 4-hydroxypyrimidin-2(1H)-one with POCl₃ at reflux (110°C) for 4 hours yields 4-chloro-2-hydroxypyrimidine.

-

Thiolation : The chlorinated intermediate reacts with butanethiol in the presence of a base (e.g., triethylamine) at room temperature, achieving 70–75% overall yield.

This method avoids direct handling of volatile alkyl bromides but requires rigorous control of halogenation conditions to prevent over-chlorination.

One-Pot Multicomponent Synthesis

Recent advances employ one-pot strategies to streamline synthesis. Mohsenimehr et al. demonstrated the use of γ-Fe₂O₃@HAp-SO₃H nanoparticles as a magnetically recoverable catalyst for constructing pyrimidine cores. While their work focused on pyrimidoquinolines, the protocol is adaptable to this compound by substituting reactants.

Catalytic Cycle and Efficiency

The reaction combines 2-thiouracil, butyl iodide, and a carbonyl component (e.g., aldehydes) in ethanol under reflux. The acidic nanocatalyst (γ-Fe₂O₃@HAp-SO₃H) facilitates simultaneous condensation and alkylation, achieving 88% yield in 3 hours. Magnetic separation of the catalyst enables reuse for five cycles without significant activity loss.

Microwave-Assisted Alkylation

Microwave irradiation significantly accelerates alkylation reactions. Kaur et al. reported a 15-minute synthesis of analogous thiopyrimidines using a domestic microwave oven (800 W). For this compound, irradiating a mixture of 2-thiouracil, 1-bromobutane, and K₂CO₃ in DMF at 100°C for 10 minutes afforded 90% yield. This method reduces side reactions and energy consumption.

Cyclization of Thiourea Precursors

A less common route involves cyclizing thiourea derivatives. For example, reacting N-butylthiourea with malonic acid derivatives under acidic conditions forms the pyrimidinone ring. While this method offers theoretical appeal, practical yields are modest (50–60%) due to competing polymerization .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Butylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.

Substitution: The compound can undergo nucleophilic substitution reactions at the butylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidinones.

Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(Butylthio)pyrimidin-4(1H)-one serves as a crucial building block in the synthesis of novel pyrimidine derivatives. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, allows for the generation of more complex molecules. This versatility is particularly valuable in developing new materials and specialty chemicals.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides and sulfones |

| Substitution | Various substituted pyrimidines |

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and antiviral properties. Studies have shown that derivatives of this compound exhibit significant efficacy against various pathogens.

Case Study: Antimicrobial Activity

- A study demonstrated that this compound exhibited notable activity against Staphylococcus aureus, including strains resistant to linezolid. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains, indicating its potential as a new antimicrobial agent .

Biological Activity Overview

- Anticancer Potential : In vitro studies indicated that this compound reduced cell viability in cancer cell lines by approximately 34% at a concentration of 100 µM after 24 hours .

- Mechanism of Action : The compound may inhibit enzymes involved in DNA synthesis or repair, contributing to its observed biological effects .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

| Therapeutic Area | Potential Applications |

|---|---|

| Antimicrobial | Development of new antibiotics |

| Anticancer | Targeting cancer cell proliferation |

| Anti-inflammatory | Inhibition of inflammatory pathways |

Case Study 1: Anticancer Efficacy

In vitro studies using A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Microbial Resistance

Research highlighted the effectiveness of this compound against multidrug-resistant Staphylococcus aureus strains, showcasing its potential for further development as an antimicrobial drug .

Wirkmechanismus

The mechanism of action of 2-(Butylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrimidinone ring.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidinone Derivatives

Substituent Effects on Physical Properties

Pyrimidinone derivatives exhibit distinct physical properties depending on substituent type, position, and electronic nature. Key comparisons include:

Table 1: Physical Properties of Selected Pyrimidinone Derivatives

Key Observations:

- Alkylthio vs. Arylthio Groups: Methylthio (2g) and butylthio substituents increase lipophilicity compared to aryl groups (e.g., 2c, 2d). Longer alkyl chains (e.g., butyl) likely further reduce melting points due to decreased crystallinity, as seen in 2g (138–140°C) vs. aryl derivatives (240–252°C) .

- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -Br in 2c, 2d) stabilize the ring system, leading to higher melting points. Conversely, electron-donating groups (e.g., -OCH₃ in ) may enhance solubility in polar solvents .

Antitumor Activity:

- Thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., compound 10 in ) showed inhibition of HIV-1 integrase, where dihydroxyphenyl substituents improved activity .

Fungicidal Activity:

- 2-(Alkylamino)thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., 6, 8 in ) exhibited excellent fungicidal activity against six fungi, attributed to the alkylamino group's interaction with fungal enzymes .

However, excessive hydrophobicity could limit aqueous solubility, necessitating formulation optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Butylthio)pyrimidin-4(1H)-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of pyrimidinone derivatives often employs one-pot multicomponent reactions using dihydropyrimidine scaffolds as starting materials. For example, cold NH₄OH and concentrated HCl in DMF are used to facilitate cyclization and thioether bond formation . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (room temperature to 80°C), and stoichiometric ratios of alkylthiol reagents. Stepwise approaches, such as Pd-catalyzed cross-coupling for introducing the butylthio group, may also be applied, requiring inert atmospheres and catalysts like Pd(PPh₃)₄ .

Q. How is the antimicrobial activity of this compound evaluated, and what experimental controls are necessary?

- Methodological Answer : Antimicrobial assays typically use broth microdilution methods to determine minimum inhibitory concentrations (MICs). Bacterial strains (e.g., E. coli, S. aureus) are cultured in Mueller-Hinton broth, with compound dilutions ranging from 0.5–128 µg/mL. Controls include solvent-only blanks (e.g., DMSO), positive controls (e.g., ciprofloxacin), and sterility checks. Zone-of-inhibition assays on agar plates may complement MIC data .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). The pyrimidinone ring protons resonate at δ 7.4–8.8 ppm, while the butylthio group shows signals at δ 1.2–3.0 ppm (CH₂ and CH₃) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₈H₁₂N₂OS: 185.0748). Fragmentation patterns help validate the thioether linkage .

- IR : Stretching vibrations for C=S (1050–1250 cm⁻¹) and C=O (1650–1700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be employed to modify the thioether moiety of this compound?

- Methodological Answer : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups to the thioether. For example, replace the butyl group with a 4-methylpiperazinyl-pyrimidinyl moiety using Pd(OAc)₂, XPhos ligand, and K₃PO₄ in dioxane/water (3:1) at 100°C . Post-reaction purification via flash chromatography (CH₂Cl₂/MeOH gradients) isolates derivatives for pharmacological testing.

Q. What strategies are effective in resolving low yields during the reduction of nitro derivatives in the synthesis of related pyrimidinone compounds?

- Methodological Answer : Nitro group reductions (e.g., to amines) using Fe powder in acetic acid require strict temperature control (60–80°C) and stoichiometric excess (10:1 Fe:substrate). Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at 50 psi may improve yields. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via recrystallization (isopropanol) .

Q. How does the introduction of substituents at specific positions influence the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Position 5/6 Substitution : Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity by increasing membrane permeability. For example, 5,7-dichloro-8-fluoro derivatives show MICs ≤4 µg/mL against Gram-positive pathogens .

- Thioether Chain Length : Longer chains (e.g., hexylthio) may reduce solubility but improve lipophilicity, affecting bioavailability. Balance via logP calculations and ADMET profiling .

- Hybrid Scaffolds : Fusion with thieno[2,3-d]pyrimidine cores improves kinase inhibition (e.g., EGFR IC₅₀ <100 nM) by enhancing π-π stacking in ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.